Carbonic Anhydrase VII (CA7) Inhibition: Comparable Potency to Acetazolamide
3-(1H-indazol-7-yl)propanoic acid inhibits human carbonic anhydrase VII (CA7) with a Ki of 2.40 nM [1]. This potency is virtually identical to the clinically used carbonic anhydrase inhibitor acetazolamide, which has a reported Ki of 2.5 nM for the same target [2]. This demonstrates that this unoptimized fragment compound achieves nanomolar potency against CA7 without extensive structural elaboration.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase VII |
|---|---|
| Target Compound Data | 2.40 nM |
| Comparator Or Baseline | Acetazolamide (Ki = 2.5 nM) |
| Quantified Difference | 0.1 nM (approximately 4% lower Ki value) |
| Conditions | Human recombinant full-length CA7, 15 min preincubation, stopped-flow CO2 hydration assay |
Why This Matters
This equivalence establishes 3-(1H-indazol-7-yl)propanoic acid as a potent CA7 inhibitor fragment suitable for developing novel non-sulfonamide CA7 inhibitors with potentially improved selectivity profiles.
- [1] BindingDB. BDBM50117671 (CHEMBL3613775). Inhibition constants for human carbonic anhydrase isoforms. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Acetazolamide ligand page. Carbonic anhydrase 7 inhibition data. View Source
